Midomafetamine, (N-methyl-d3)-

Description

BenchChem offers high-quality Midomafetamine, (N-methyl-d3)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Midomafetamine, (N-methyl-d3)- including the price, delivery time, and more detailed information at info@benchchem.com.

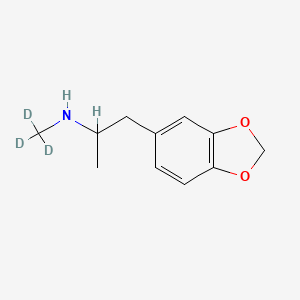

Structure

3D Structure

Properties

CAS No. |

1005479-80-0 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

196.26 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine |

InChI |

InChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/i2D3 |

InChI Key |

SHXWCVYOXRDMCX-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NC |

Origin of Product |

United States |

Significance of Deuterated Analogues in Chemical Neuroscience Research

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, containing a proton and a neutron in its nucleus, which doubles its atomic mass compared to protium (B1232500) (the most common hydrogen isotope). nih.govbioscientia.de This seemingly subtle difference can have significant implications in pharmacology and medicinal chemistry. The substitution of hydrogen with deuterium, a process known as deuteration, can alter a molecule's physicochemical properties. bioscientia.de

One of the most critical effects of deuteration is the kinetic isotope effect (KIE). reddit.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can slow down chemical reactions that involve the breaking of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP450) system. bioscientia.decdnsciencepub.comtandfonline.com

In the field of chemical neuroscience, this principle is harnessed to:

Improve Pharmacokinetic Profiles: By strategically replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") with deuterium, researchers can slow down the rate of drug metabolism. nih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen. informaticsjournals.co.intandfonline.com

Reduce Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuteration can redirect metabolic pathways away from the formation of these harmful metabolites, potentially improving the safety profile of a compound. cdnsciencepub.comresearchgate.net

Enhance Research Precision: Deuterated compounds serve as valuable tools in preclinical studies. They can be used as internal standards in analytical assays for quantifying their non-deuterated counterparts. Furthermore, their altered metabolic profiles allow for a more detailed investigation of metabolic pathways and the roles of specific enzymes. researchgate.netnih.gov

The U.S. Food and Drug Administration (FDA) has recognized deuterated compounds as new chemical entities (NCEs), distinct from their non-deuterated parent molecules. thefdalawblog.com This was highlighted by the approval of deutetrabenazine, a deuterated version of tetrabenazine, for the treatment of chorea associated with Huntington's disease. nih.govthefdalawblog.com

Historical Context of Midomafetamine Analog Research

The parent compound, 3,4-methylenedioxymethamphetamine (MDMA), was first synthesized in 1912 by the German company Merck. researchgate.net Initially investigated for its potential as a vasoconstrictor, it was later explored in the mid-20th century as an adjunct to psychotherapy. researchgate.net

In recent years, there has been a renewed interest in the therapeutic potential of MDMA, now referred to as midomafetamine in clinical research contexts. clinicaltrials.govdrugbank.com Clinical trials are actively investigating its use in combination with psychotherapy for the treatment of post-traumatic stress disorder (PTSD). clinicaltrials.govicer.org Midomafetamine is a ring-substituted phenylethylamine analog that acts as a serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake inhibitor and releasing agent. drugbank.comfda.gov

The development of deuterated analogues like Midomafetamine, (N-methyl-d3)- represents a modern advancement in this line of research. The focus has shifted towards optimizing the pharmacokinetic properties of the parent compound to potentially enhance its therapeutic profile and to better understand its metabolic fate.

Rationale for Deuteration in Preclinical Pharmacological Investigations

Precursor Synthesis and Routes

The viability and impurity profile of the final product are heavily influenced by the synthetic pathway chosen for its core precursors. The most critical precursor is 3,4-Methylenedioxyphenyl-2-propanone (MDP2P).

The most common methods for synthesizing MDP2P start from naturally occurring essential oils, primarily safrole or its isomer, isosafrole. scribd.com

Oxidation of Safrole/Isosafrole: One prevalent method is the Wacker oxidation of safrole. nih.gov This process typically uses a palladium catalyst, such as palladium chloride, to oxidize the allyl group of safrole to the desired ketone. researchgate.net Alternatively, safrole can first be isomerized to isosafrole, which is then oxidized using peroxyacids. scribd.comnih.gov A study detailed preparing MDP2P by oxidizing isosafrole in an acidic medium. researchgate.net

Due to restrictions on the sale of safrole and isosafrole, alternative synthetic routes from non-controlled "pre-precursors" have been developed. researchgate.net

From Catechol: One such pathway begins with catechol (1,2-dihydroxybenzene). nih.gov The synthesis proceeds by first converting catechol to 1,3-benzodioxole (B145889) through methylenation. The 1,3-benzodioxole is then brominated and reacted with magnesium allyl bromide to produce safrole, which can then be converted to MDP2P as described previously. nih.gov

From Piperonal (B3395001) (Heliotropin): Piperonal can be used to synthesize MDP2P via the nitrostyrene (B7858105) route. nih.gov This involves a condensation reaction between piperonal and nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP). The nitropropene intermediate is then reduced to yield MDP2P. scribd.comnih.gov

From Helional: A novel synthesis was identified starting from Helional, a common fragrance ingredient. scribd.com The process involves reacting Helional with a secondary amine to form an enamine intermediate, which is subsequently oxidized to produce MDP2P. scribd.com

| Starting Material | Key Intermediates | Reaction Type | Reference |

| Safrole | Isosafrole (optional) | Wacker Oxidation or Peroxyacid Oxidation | scribd.comnih.gov |

| Catechol | 1,3-Benzodioxole, Safrole | Methylenation, Grignard Reaction, Oxidation | nih.gov |

| Piperonal | 1-(3,4-methylenedioxyphenyl)-2-nitropropene | Condensation, Reduction | scribd.comnih.gov |

| Helional | Enamine intermediate | Enamine formation, Oxidation | scribd.com |

Deuterium Incorporation via Methyl-d3-amine (B1598088)

The defining feature of Midomafetamine, (N-methyl-d3)- is the trideuterated methyl group attached to the amine. This is achieved by using a deuterated reagent in the final step of the synthesis.

The critical reagent, methyl-d3-amine (CD₃NH₂), must be synthesized beforehand. Several methods exist for its preparation. wipo.int

From Deuterated Nitromethane: One efficient method involves the deuteration of nitromethane. Nitromethane is reacted with deuterium oxide (heavy water) in the presence of a base and a phase-transfer catalyst to yield nitromethane-d3 (B1582242) (CD₃NO₂). wipo.intgoogle.com This deuterated intermediate is then reduced to methyl-d3-amine. wipo.intgoogle.com

From N-(methyl-d3)phthalimide: An alternative route starts with phthalimide. Phthalimide is reacted with deuterated methanol (B129727) to form N-(methyl-d3)phthalimide. This intermediate is subsequently hydrolyzed, typically with a strong acid like hydrochloric acid, to release the methyl-d3-amine salt. google.comgoogle.com

| Method | Precursor | Key Reagents | Product | Reference |

| Nitromethane Route | Nitromethane | Deuterium oxide, Base, Phase-transfer catalyst | Nitromethane-d3 | wipo.intgoogle.com |

| Phthalimide Route | Phthalimide | Deuterated methanol, Acid for hydrolysis | N-(methyl-d3)phthalimide | google.com |

The final step in the synthesis is the reductive amination of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) with methyl-d3-amine. In this reaction, the ketone (MDP2P) and the deuterated amine (methyl-d3-amine) react to form a Schiff base or imine intermediate, which is then reduced in situ to the final secondary amine product, Midomafetamine, (N-methyl-d3)-. Common reducing agents used for this transformation include sodium cyanoborohydride or catalytic hydrogenation. scribd.com The use of a Brønsted acid catalyst has also been reported for direct reductive amination reactions. rsc.org The crude product is then purified using techniques such as recrystallization or chromatography.

Catalytic Reduction Methods for Deuterated Amine Synthesis

Catalytic reduction is a versatile and widely employed method for the synthesis of amines, including their deuterated variants. This technique involves the reduction of various functional groups, such as nitriles, amides, and imines, in the presence of a metal catalyst and a deuterium source.

Key Catalysts and Deuterium Sources:

A variety of metal catalysts are effective for these transformations, with choices often depending on the specific substrate and desired selectivity. Common catalysts include:

Palladium on Carbon (Pd/C): Often used in combination with a deuterium source like D2 gas or D2O. epj-conferences.orgmdpi.com

Nickel (Ni): Can be used in various forms, including Raney nickel, and is effective for reducing amides and nitriles. organic-chemistry.org Nickel catalysts can also facilitate transfer hydrogenation from deuterated solvents like 2-propanol-d8 (B1362042). organic-chemistry.org

Platinum (Pt): Platinum-based catalysts are effective for the reduction of carboxamides to amines. organic-chemistry.org

Iridium (Ir): Iridium catalysts can be used for the reduction of secondary amides to secondary amines. organic-chemistry.org

Rhodium on Carbon (Rh/C): Can be used in mixed catalyst systems with Pd/C. epj-conferences.org

The deuterium source is a critical component of the reaction. While deuterium gas (D2) is a direct source, other deuterated reagents are frequently used for their ease of handling and availability. nih.gov These include:

Deuterium Oxide (D2O): A cost-effective and readily available deuterium source. organic-chemistry.orgrsc.orgnih.gov

Deuterated Solvents: Such as deuterated methanol (CD3OD) or deuterated ethanol (B145695) (EtOD). rsc.org

Deuterated Reducing Agents: Including lithium aluminum deuteride (B1239839) (LiAlD4) and sodium borodeuteride (NaBD4). nih.govrsc.orgnih.gov

Reaction Mechanisms and Applications:

The synthesis of deuterated amines via catalytic reduction can proceed through several pathways:

Reductive Amination: This is a key step in the synthesis of Midomafetamine, (N-methyl-d3)-, where MDP2P reacts with methyl-d3-amine in the presence of a reducing agent and a catalyst.

Reduction of Amides: Tertiary and secondary amides can be reduced to the corresponding amines using catalysts like nickel in the presence of a hydrosilane. organic-chemistry.org This method can be adapted for deuteration by using a deuterated silane.

Reduction of Imines: Imines can be reduced to amines using various catalytic systems. For instance, nickel-catalyzed transfer hydrogenation of N-sulfonyl imines using 2-propanol-d8 as the deuterium source provides α-deuterated amines with high deuterium incorporation. organic-chemistry.org

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms for deuterium on a pre-existing amine or a precursor molecule. nih.gov This can be achieved using a catalyst like Pd/C in the presence of D2O. mdpi.com

Table 1: Catalytic Reduction Methods for Deuterated Amine Synthesis

| Precursor | Catalyst | Deuterium Source | Product | Reference(s) |

| Imine | Nickel | 2-propanol-d8 | α-deuterated amine | organic-chemistry.org |

| Amide | Nickel | Deuterated silane | Deuterated amine | organic-chemistry.org |

| Amine (via HIE) | Pd/C | D2O | Deuterated amine | mdpi.com |

| Nitrile | LiAlD4 | - | α-deuterated primary amine | nih.gov |

| MDP2P & Methyl-d3-amine | Catalytic Hydrogenation | D2 | Midomafetamine, (N-methyl-d3)- |

Purification and Characterization of Deuterated Products

Following synthesis, the crude deuterated product requires purification to remove unreacted starting materials, byproducts, and residual solvents to achieve the high purity necessary for research applications. Characterization is then performed to confirm the identity, purity, and extent of deuteration. mdpi.com

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The principle lies in the differential solubility of the desired compound and impurities in a chosen solvent system. studymind.co.uk

The general procedure involves:

Solvent Selection: An ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point, while impurities are either highly soluble or insoluble at all temperatures. studymind.co.uk

Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. studymind.co.uk

Filtration (optional): If insoluble impurities are present, a hot filtration is performed. studymind.co.uk

Cooling: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. mt.comstudymind.co.uk

Collection: The purified crystals are collected by filtration, typically under reduced pressure. studymind.co.uk

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried. mt.comstudymind.co.uk

For deuterated compounds, repeated recrystallization from appropriate solvents like methanol/water can be employed to achieve high purity. researchgate.net In some cases, low-temperature recrystallization is utilized to refine the product. google.com

Chromatography is a powerful separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. Various chromatographic methods are employed for the purification of deuterated compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for purifying non-volatile compounds. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used. researchgate.net Two-dimensional HPLC (2D-HPLC) can provide enhanced separation for complex mixtures. rsc.org The choice of columns, such as C8 or C18, and the gradient elution program are optimized to achieve the desired separation. nih.gov

Gas Chromatography (GC): For volatile compounds, preparative capillary gas chromatography (PCGC) can be used to isolate individual compounds from complex mixtures. nih.gov It is crucial to collect the entire peak to avoid isotopic fractionation. nih.gov

Column Chromatography: This is a standard laboratory technique for purifying organic compounds. A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. An eluent (mobile phase) is then passed through the column to separate the components based on their different affinities for the stationary phase. rsc.org

The purity of the isolated fractions is often monitored by analytical techniques such as thin-layer chromatography (TLC) or analytical HPLC. researchgate.net

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages | Reference(s) |

| Recrystallization | Differential solubility | Simple, cost-effective, can yield high purity | Can be time-consuming, potential for product loss | mt.comstudymind.co.uk |

| HPLC | Differential partitioning between stationary and mobile phases | High resolution, automated, applicable to a wide range of compounds | Higher cost, requires specialized equipment | researchgate.netrsc.org |

| Gas Chromatography | Partitioning between a liquid/solid stationary phase and a gas mobile phase | High efficiency for volatile compounds | Limited to thermally stable and volatile compounds | nih.gov |

| Column Chromatography | Adsorption onto a solid stationary phase | Versatile, scalable | Can be labor-intensive, may use large solvent volumes | rsc.org |

Industrial and Laboratory Scale Synthesis Considerations for Research

The transition from laboratory-scale synthesis to industrial-scale production for research purposes involves significant changes in equipment, process control, and cost considerations. arborpharmchem.com

Laboratory Scale:

Flexibility and Optimization: Laboratory synthesis focuses on flexibility, allowing researchers to experiment with different reaction conditions and synthetic routes to optimize yield and purity on a small scale. arborpharmchem.com

Batch Processing: Reactions are typically carried out in batches using standard laboratory glassware, which allows for precise control and monitoring of the process. arborpharmchem.com

Industrial Scale:

Scalability and Robustness: Industrial processes must be scalable and robust to consistently produce larger quantities of the compound while maintaining quality. arborpharmchem.com

Continuous Processing: Continuous flow reactors and automated purification systems may be employed to improve efficiency, throughput, and safety. arborpharmchem.com

Cost-Effectiveness: The cost of deuterated reagents becomes a more significant factor at an industrial scale. Therefore, efficient and high-yielding synthetic routes are crucial. researchgate.net

Regulatory Compliance: For compounds intended for clinical research, manufacturing must adhere to Good Manufacturing Practice (GMP) guidelines. nih.gov

Key Differences in Synthesis:

| Aspect | Laboratory Scale | Industrial Scale | Reference(s) |

| Equipment | Glassware, small reactors | Large-scale reactors, automated systems | arborpharmchem.com |

| Process | Batch processing, manual control | Continuous or large-batch processing, automated control | arborpharmchem.com |

| Focus | Synthesis optimization, proof-of-concept | Efficiency, scalability, cost-effectiveness | arborpharmchem.com |

| Reagent Cost | Less critical | Major cost driver | researchgate.net |

Molecular Mechanisms of Actionbenchchem.com

The primary mechanism of action for Midomafetamine, much like its non-deuterated counterpart, involves its profound effects on monoamine neurotransmitter systems. drugbank.com It acts as a releaser and reuptake inhibitor of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov This is achieved through its interaction with plasma membrane transporters and vesicular storage systems. nih.gov

Monoamine Transporter Interactionsbenchchem.comdrugbank.comnih.govmeduniwien.ac.at

Midomafetamine enters neurons through monoamine transporters. drugbank.com Its structural similarity to endogenous monoamines allows it to compete for and bind to these transporters. wikipedia.org

Midomafetamine exhibits a high affinity for the serotonin transporter (SERT). meduniwien.ac.at This interaction is crucial for its prominent serotonergic effects. By binding to SERT, it not only blocks the reuptake of serotonin from the synaptic cleft but also reverses the transporter's normal function, leading to a significant release of serotonin into the synapse. drugbank.comnih.gov Studies comparing MDMA with other compounds have shown its relatively high potency at SERT. meduniwien.ac.atd-nb.info For instance, one study reported an IC50 value of 7.6 µM for MDMA at SERT, indicating its strong inhibitory effect on serotonin uptake. meduniwien.ac.at

Midomafetamine also engages with the dopamine transporter (DAT), though generally with a lower potency compared to SERT and NET. meduniwien.ac.atresearchgate.net This interaction leads to the inhibition of dopamine reuptake and promotes its release, contributing to the stimulant effects of the compound. nih.gov The IC50 value for MDMA at DAT has been reported to be 12.6 µM. meduniwien.ac.at

The norepinephrine transporter (NET) is another key target for Midomafetamine. It inhibits the reuptake of norepinephrine with a potency comparable to its effects on SERT. meduniwien.ac.at Research has indicated that MDMA and related compounds are potent inhibitors of NET, with IC50 values in the low micromolar range. meduniwien.ac.at One study found the IC50 value for MDMA at NET to be 2.1 µM. meduniwien.ac.at

| Transporter | IC50 Value (µM) for MDMA |

| SERT | 7.6 meduniwien.ac.at |

| DAT | 12.6 meduniwien.ac.at |

| NET | 2.1 meduniwien.ac.at |

Vesicular Monoamine Transporter (VMAT) Inhibitionbenchchem.comdrugbank.comnih.govmeduniwien.ac.at

Once inside the neuron, Midomafetamine interacts with the vesicular monoamine transporter 2 (VMAT2). drugbank.comelifesciences.org VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for later release. elifesciences.orgwikipedia.org Midomafetamine inhibits VMAT2, which disrupts this storage process. drugbank.comwikipedia.org This inhibition leads to an accumulation of monoamines in the cytoplasm. nih.gov Some studies suggest that amphetamine-like compounds, including MDMA, act as substrates for VMAT2 and can induce carrier-mediated exchange, further contributing to the depletion of vesicular neurotransmitters. nih.gov MDMA has been shown to be a potent inhibitor of dopamine uptake by synaptic vesicles. meduniwien.ac.at

Neurotransmitter Release Modulationbenchchem.comdrugbank.comnih.govmeduniwien.ac.at

The combined actions of Midomafetamine on plasma membrane transporters and VMAT2 result in a significant and sustained increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine. drugbank.comnih.gov The inhibition of VMAT2 increases cytoplasmic levels of these neurotransmitters, and the interaction with SERT, DAT, and NET facilitates their reverse transport out of the neuron and into the synaptic cleft. drugbank.comnih.gov This massive release of monoamines is the primary driver of the compound's psychoactive effects. nih.gov The release of dopamine by MDMA can be modulated by the simultaneous release of serotonin and the subsequent activation of certain serotonin receptors. nih.gov

Non-Exocytotic Serotonin Release

Midomafetamine induces the release of serotonin (5-HT) through a non-exocytotic mechanism. drugbank.com It enters serotonergic neurons via the serotonin transporter (SERT) and once inside, it disrupts the vesicular storage of serotonin by inhibiting the vesicular monoamine transporter 2 (VMAT2). drugbank.comnih.gov This action increases the concentration of serotonin in the cytoplasm. drugbank.com Subsequently, Midomafetamine reverses the direction of SERT, causing a significant efflux of serotonin from the neuron into the synaptic cleft. drugbank.comnih.gov This substantial increase in extracellular serotonin is a primary contributor to the compound's characteristic effects. smw.ch

Norepinephrine Release

Similar to its effects on serotonin and dopamine, Midomafetamine also triggers the release of norepinephrine (NE). drugbank.com It enters norepinephrine neurons through the norepinephrine transporter (NET), inhibits the vesicular storage of norepinephrine, and reverses the action of NET, leading to an increased concentration of norepinephrine in the synapse. drugbank.comnih.gov Preclinical studies in rat heart tissue have demonstrated that MDMA potentiates the effects of norepinephrine, an action that is likely due to the competitive blockade of the norepinephrine transporter. nih.gov

Interactive Data Table: Monoamine Release

Below is a summary of Midomafetamine's effects on monoamine release.

| Neurotransmitter | Transporter Interaction | Mechanism of Release | Relative Potency |

| Serotonin (5-HT) | SERT | Reversal of transport direction | High |

| Dopamine (DA) | DAT | Reversal of transport direction | Moderate |

| Norepinephrine (NE) | NET | Reversal of transport direction | High |

Receptor Agonism and Antagonism Profiles

Beyond its primary action as a monoamine releaser, Midomafetamine also interacts directly with various receptors, albeit generally with lower affinity. nih.gov

Serotonin Receptor Subtype Interactions (e.g., 5-HT1, 5-HT2)

Midomafetamine acts as a weak agonist at certain serotonin receptor subtypes. drugbank.com It has been shown to have affinity for 5-HT1 and 5-HT2 receptors. drugbank.com Specifically, it acts as an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org The interaction with the 5-HT2A receptor is believed to play a role in some of the perceptual effects of the compound. nih.gov Studies have indicated that blocking 5-HT2A receptors can prevent certain MDMA-induced cognitive effects, such as verbal memory impairment. nih.gov The (R)-enantiomer of MDMA shows a higher affinity for the 5-HT2A receptor compared to the (S)-enantiomer. wikipedia.org

Indirect Oxytocin (B344502) Release Mechanisms

The prosocial and empathogenic effects of Midomafetamine are thought to be at least partially mediated by the indirect release of oxytocin. drugbank.comsmw.ch This release is believed to be triggered by the activation of the serotonin system, particularly through agonism at 5-HT1A receptors. drugbank.com Studies in rats have shown that MDMA-induced oxytocin release can be linked to these serotonergic mechanisms. nih.gov The activation of oxytocin receptors is implicated as a key factor in the subjective effects that distinguish MDMA from other stimulants. nih.gov

Interactive Data Table: Receptor Interactions

The following table summarizes the receptor interaction profile of Midomafetamine.

| Receptor | Action | Implicated Effect |

| 5-HT1A | Agonist (direct and indirect) | Indirect oxytocin release drugbank.comnih.gov |

| 5-HT2A | Weak Agonist | Perceptual effects, verbal memory impairment nih.govwikipedia.orgnih.gov |

| 5-HT2B | Weak Agonist | --- |

| 5-HT2C | Weak Agonist | --- |

| TAAR1 | Agonist | Modulation of monoamine systems wikidoc.org |

| Oxytocin Receptor | Indirect Activation | Prosocial effects nih.gov |

Signal Transduction Pathway Involvement

The signal transduction pathways engaged by midomafetamine are complex, involving a cascade of intracellular events that are fundamental to its pharmacological effects. While direct research on the deuterated form, Midomafetamine, (N-methyl-d3)-, is limited, the foundational mechanisms can be inferred from studies on its non-deuterated parent compound, 3,4-methylenedioxymethamphetamine (MDMA). The primary alteration with deuteration is expected to be pharmacokinetic, modifying metabolism rather than the fundamental interaction with signaling pathways. researchgate.netnih.govnih.gov

Phosphorylation is a key post-translational modification that regulates protein function and is a critical component of the signal transduction initiated by midomafetamine. Research on MDMA has shown its ability to induce phosphorylation of various intracellular proteins, a process central to its modulation of neuronal activity. frontiersin.orgfrontiersin.org

One of the key signaling molecules affected is the extracellular signal-regulated kinase (ERK). frontiersin.orgnih.gov Acute administration of MDMA has been demonstrated to increase the phosphorylation of ERK in the nucleus accumbens, a brain region critical for reward and motivation. frontiersin.orgfrontiersin.orgnih.gov This effect is linked to the stimulation of dopamine D1 receptors. nih.gov Specifically, the S(+)-enantiomer of MDMA, but not the R(-)-enantiomer, was found to increase both extracellular dopamine and ERK phosphorylation in the nucleus accumbens shell and core. nih.gov The blockade of D1 receptors prevents this MDMA-induced increase in ERK phosphorylation, highlighting pERK as a postsynaptic marker of the stimulant effect of MDMA on D1-dependent dopamine transmission. nih.gov

Furthermore, studies have indicated that MDMA can lead to the hyperphosphorylation of tau protein in the hippocampus. nih.gov This effect was observed after both acute and repeated administration and was linked to two primary mechanisms: the inhibition of the canonical Wnt pathway, which leads to the activation of glycogen (B147801) synthase kinase-3beta (GSK-3β), and the activation of cyclin-dependent kinase 5 (Cdk5). nih.gov The increased tau phosphorylation was associated with impairments in spatial learning, suggesting that this process may contribute to the cognitive effects of the compound. nih.gov

Protein kinase A (PKA) and Protein Kinase C (PKC) are crucial second messenger-dependent enzymes that are significantly modulated by midomafetamine.

Protein Kinase A (PKA): The activation of PKA is closely tied to the increase in intracellular cyclic AMP (cAMP) that occurs following the activation of Gs-coupled receptors, such as the dopamine D1 receptor. frontiersin.orgfrontiersin.org Drugs of abuse, including MDMA, can induce D1 receptor activation, leading to an increase in cAMP and subsequent PKA activation. frontiersin.orgfrontiersin.org This cascade plays a fundamental role in the synaptic plasticity that underlies the long-term behavioral effects of these substances. frontiersin.org

Protein Kinase C (PKC): MDMA has been shown to induce a significant and prolonged translocation of PKC from the cytosol to the cell membrane in the cortex and hippocampus, which is indicative of its activation. nih.govneurotransmitter.net This activation appears to be mediated by two interconnected mechanisms involving the serotonin (5-HT) transporter (SERT) and 5-HT2A/2C receptors. nih.gov The process involves the binding of MDMA to SERT, the subsequent release of cytosolic 5-HT, and the activation of postsynaptic 5-HT2A/2C receptors, which are linked to G-protein-mediated phospholipid hydrolysis. nih.gov This PKC activation is also dependent on the presence of extracellular calcium ions. nih.gov Studies in synaptosomes have confirmed that MDMA's ability to translocate PKC is a presynaptic event that requires a functional serotonin transporter, as the effect is blocked by selective serotonin reuptake inhibitors (SSRIs). neurotransmitter.netnih.gov The sustained activation of PKC within serotonin nerve terminals is hypothesized to contribute to lasting changes in the function of these neurons. nih.govavensonline.org

Comparative Preclinical Pharmacology

The preclinical pharmacological profile of Midomafetamine, (N-methyl-d3)-, is best understood through comparison with other psychoactive compounds and its non-deuterated and enantiomeric forms.

Midomafetamine occupies a unique pharmacological space, distinct from both classical psychostimulants like amphetamine and classical hallucinogens such as LSD or psilocybin. fda.govnih.gov

Versus Classical Psychostimulants: While sharing structural similarities and producing sympathomimetic effects like amphetamines, midomafetamine has more pronounced serotonergic effects. fda.govresearchgate.net Classical psychostimulants primarily act on dopamine and norepinephrine systems, whereas midomafetamine is a potent releaser and reuptake inhibitor of serotonin, in addition to its effects on dopamine and norepinephrine. fda.govjcami.eu This leads to a distinct subjective experience, often described as "entactogenic" or "empathogenic," characterized by feelings of closeness to others and increased introspection, which are not primary features of classical psychostimulants. nih.govjcami.euresearchgate.net In preclinical models, compounds with a preference for activating dopamine systems are considered amphetamine-like, while those with a preference for serotonin systems are more MDMA-like. nih.gov

Versus Classical Hallucinogens: Midomafetamine is often grouped with hallucinogens but is less likely to produce the profound alterations in sensory perception that characterize "classic" psychedelics like LSD and psilocybin. fda.govnih.gov The primary mechanism of classic hallucinogens is agonism at the serotonin 5-HT2A receptor. nih.govtga.gov.au While midomafetamine does have some affinity for 5-HT2A receptors, its primary mechanism involves monoamine transporters. tga.gov.au Drug discrimination studies in animals suggest that midomafetamine's effects are a hybrid of both stimulant and psychedelic properties. fda.gov

The primary distinction between Midomafetamine, (N-methyl-d3)- and its non-deuterated counterpart lies in its metabolic stability. The substitution of hydrogen atoms with deuterium on the N-methyl group is a strategic modification designed to leverage the kinetic isotope effect.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolism at that position. nih.gov For midomafetamine, a major metabolic pathway is N-demethylation, which is mediated by cytochrome P450 enzymes. researchgate.net By deuterating the N-methyl group, the rate of this metabolic process is reduced.

Pharmacokinetic Impact: This reduced metabolism is expected to prolong the half-life of the compound and alter the plasma concentrations of both the parent drug and its metabolites. researchgate.netnih.govassumption.edu Experimental data using deuterated analogues in liver microsome models have shown a significant reduction in N-demethylation rates compared to the non-deuterated form. This alteration in pharmacokinetics could potentially lead to a modified duration of action and a different profile of active metabolites. researchgate.net

Pharmacodynamic Equivalence: Importantly, deuteration is not expected to alter the fundamental pharmacodynamics of the molecule. researchgate.net The structural integrity of the core pharmacophore responsible for binding to monoamine transporters and receptors is maintained. Therefore, Midomafetamine, (N-methyl-d3)- is anticipated to have the same primary molecular targets and intrinsic activity as non-deuterated midomafetamine. researchgate.net

Midomafetamine is a chiral molecule and is typically used as a racemic mixture of its two enantiomers, (R)-MDMA and (S)-MDMA. nih.gov Preclinical research has revealed distinct pharmacological profiles for each enantiomer. researchgate.netjneurosci.org

(S)-MDMA: This enantiomer has a high affinity for the serotonin transporter (SERT) and moderate affinity for the dopamine (DAT) and norepinephrine (NET) transporters. jneurosci.org It is a more potent monoamine releaser than the (R)-enantiomer. wikipedia.org The psychostimulant-like effects of racemic MDMA, such as increased locomotor activity, are primarily attributed to the (S)-enantiomer. wikipedia.org In non-human primates, (S)-MDMA showed significant dopamine transporter occupancy, an effect not observed with (R)-MDMA. wikipedia.org

(R)-MDMA: This enantiomer is a less potent monoamine releasing agent, particularly for dopamine. wikipedia.org Its primary action is considered to be as a serotonin-norepinephrine releasing agent. wikipedia.org (R)-MDMA displays a higher affinity for 5-HT2A receptors, where it acts as a weak partial agonist, compared to the (S)-enantiomer. jneurosci.orgwikipedia.org Preclinical studies suggest that (R)-MDMA may retain the therapeutic-like prosocial effects of racemic MDMA while exhibiting reduced psychostimulant-like effects and a potentially better safety profile. researchgate.netwikipedia.org

Interactive Data Table: Preclinical Pharmacological Properties of Midomafetamine Enantiomers

| Feature | (S)-MDMA | (R)-MDMA | Racemic MDMA |

| Primary Transporter Affinity | High for SERT, moderate for DAT and NET jneurosci.org | Lower affinity for SERT, negligible for DAT jneurosci.org | Balanced SERT, NET, DAT interaction wikipedia.org |

| 5-HT2A Receptor Affinity | Low jneurosci.org | Moderate, acts as partial agonist jneurosci.orgwikipedia.org | Weak affinity wikipedia.org |

| Dopamine Release | Significant nih.govwikipedia.org | Negligible nih.govwikipedia.org | Moderate jcami.eu |

| Psychostimulant Effects | High wikipedia.org | Low/None wikipedia.org | Moderate fda.gov |

| Prosocial Effects | Present wikipedia.org | Present, potentially greater maximal effect wikipedia.org | Present wikipedia.org |

Neurobiological Mechanisms in Preclinical Models

Midomafetamine, (N-methyl-d3)-, a deuterated isotopologue of 3,4-methylenedioxymethamphetamine (MDMA), has been the subject of preclinical research to elucidate its neurobiological mechanisms. The strategic substitution of three hydrogen atoms with deuterium on the N-methyl group is designed to alter its metabolic fate, potentially influencing its neuropharmacological profile. Preclinical studies, largely drawing on the extensive research of its non-deuterated parent compound, MDMA, aim to understand how Midomafetamine modulates brain circuits involved in fear and emotional processing.

The amygdala, a key brain region involved in processing fear and emotional memory, is a significant site of action for MDMA and its analogues. Preclinical research suggests that Midomafetamine modulates this area by reducing amygdala hyperactivity, which is associated with fear responses. This effect is believed to be crucial for its potential therapeutic applications. Studies on the parent compound, MDMA, show that it increases the expression of the immediate early gene c-Fos in the amygdala, indicating neuronal activation. researchgate.net Furthermore, direct infusion of MDMA into the basolateral complex of the amygdala (BLA) has been shown to enhance fear extinction learning in rodent models. researchgate.net Research in humans using positron emission tomography (PET) has shown that MDMA can decrease regional cerebral blood flow in the left amygdala, which correlates with its emotional effects. nih.gov The modulation of amygdala activity is a central component of the neurobiological effects observed in preclinical models. researchgate.net

In conjunction with its effects on the amygdala, Midomafetamine is suggested to enhance connectivity with the prefrontal cortex (PFC) in preclinical models. The PFC is critical for top-down regulation of emotion and fear extinction. Enhanced connectivity between the PFC and amygdala is thought to facilitate the processing and extinction of fear memories. Preclinical studies with MDMA demonstrate increased expression of c-Fos in the medial prefrontal cortex (mPFC), mirroring the activation seen in the amygdala. researchgate.net The dopamine D3 receptor, which is expressed in the PFC, is implicated in frontocortical processes and the modulation of dopamine release, suggesting a potential pathway through which compounds like Midomafetamine may exert their effects. mdpi.comfrontiersin.org By strengthening the communication between these regulatory and emotional centers, Midomafetamine is hypothesized to create a neurobiological state conducive to fear extinction.

The primary mechanism of action for Midomafetamine, like MDMA, involves potent interactions with monoamine neurotransmitter systems. It functions as a reuptake inhibitor and releaser of serotonin, norepinephrine, and to a lesser extent, dopamine. This is achieved by binding to their respective transporters (SERT, NET, and DAT) and reversing their function. This broad-spectrum monoaminergic activity leads to significant, albeit temporary, adaptations in neurotransmitter signaling in the brain.

Preclinical research has also investigated the role of specific dopamine receptor subtypes in the effects of MDMA. While D1 and D2 receptors appear to modulate different aspects of locomotor activity, the D3 receptor has been identified as a key player in motivation and the regulation of dopamine neuron activity. nih.govcore.ac.uk D3 receptors act as autoreceptors on dopamine neurons, and blocking them can increase dopamine levels in the prefrontal cortex. core.ac.uk The complex interplay between the release of multiple neurotransmitters and the subsequent receptor-level adaptations defines the unique neuropharmacological profile observed in preclinical studies. nih.gov

| Property | Midomafetamine, (N-methyl-d3)- | MDMA (non-deuterated) |

|---|---|---|

| Primary Targets | SERT, NET, DAT; 5-HT2A | SERT, NET, DAT; 5-HT2A researchgate.net |

| Mechanism | Monoamine reuptake inhibitor and releaser | Monoamine reuptake inhibitor and releaser |

| Metabolic Pathway | N-demethylation slowed by Kinetic Isotope Effect | N-demethylation via CYP2D6 is a primary step |

| Key Metabolite Production | Reduced formation of MDA | Forms MDA, HHMA, and other catechol metabolites nih.gov |

The potential for neurotoxicity is a significant area of preclinical investigation for amphetamine derivatives. nih.govnih.gov Research on MDMA has identified several mechanisms that may contribute to neuronal damage, particularly to serotonin and dopamine nerve terminals. nih.gov These investigations are critical for understanding the profile of Midomafetamine, which was specifically designed to mitigate some of these pathways. Key areas of focus include the role of specific metabolites and the induction of oxidative stress. nih.govnih.gov

A central hypothesis in MDMA-related neurotoxicity is that its metabolic products, rather than the parent compound alone, are major contributors. nih.gov The metabolism of MDMA involves two primary pathways: O-demethylenation to form catecholamines like N-methyl-α-methyldopamine (HHMA), and N-demethylation via the enzyme CYP2D6 to form 3,4-methylenedioxyamphetamine (MDA). rsc.org These catechol metabolites are considered neurotoxic. nih.gov

The deuteration of the N-methyl group in Midomafetamine utilizes the kinetic isotope effect to slow the rate of N-demethylation. This metabolic "shunt" is intended to reduce the formation of MDA and its subsequent toxic metabolites. Preclinical studies in human liver microsomes have shown that this deuteration can decrease the rate of N-demethylation by more than two-fold compared to MDMA. By redirecting metabolism away from this pathway, Midomafetamine is hypothesized to have a different neurotoxicity profile than its non-deuterated counterpart.

| Metabolite | Abbreviation | Precursor | Role in Neurotoxicity | Impact of Midomafetamine's Deuteration |

|---|---|---|---|---|

| 3,4-methylenedioxyamphetamine | MDA | MDMA | Considered a neurotoxic metabolite. | Formation is reduced. |

| N-methyl-α-methyldopamine (alpha-methyldopamine) | HHMA (α-MeDA) | MDMA | Catechol metabolite implicated in neurotoxicity and oxidative stress. nih.govrsc.org | Metabolism is shunted toward this pathway and away from MDA formation. |

| N-methyl-α-methyldopamine | N-Me-α-MeDA | MDMA | Catechol metabolite shown to be neurotoxic in cell models. nih.gov | Metabolism is shunted toward this pathway and away from MDA formation. |

Oxidative stress is a well-documented mechanism underlying the neurotoxicity of substituted amphetamines. nih.govnih.gov For MDMA, this process is closely linked to its metabolism. The catechol metabolites, such as HHMA, can undergo oxidation to form highly reactive ortho-quinone species. These quinones can react with cellular nucleophiles, including glutathione (B108866) (GSH), leading to its depletion and causing oxidative damage to proteins and DNA. nih.gov

Furthermore, preclinical studies in mice have shown that MDMA can inhibit complex I of the mitochondrial electron transport chain. nih.gov This inhibition leads to the generation of superoxide (B77818) radicals, contributing significantly to oxidative stress and subsequent dopaminergic neurotoxicity. nih.gov The prevention of superoxide generation has been shown to protect against this long-term toxicity in animal models. nih.gov By altering the metabolic profile to reduce the precursors of reactive quinones, Midomafetamine is designed to lessen the degree of oxidative stress.

Investigations of Neurotoxicity Mechanisms in Preclinical Studies

Enzyme Inhibition and its Impact on Neurotoxicity

The metabolism of Midomafetamine, (N-methyl-d3)-, like its non-deuterated counterpart MDMA, is significantly influenced by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. MDMA is not only a substrate for CYP2D6 but also a potent mechanism-based inhibitor of this enzyme. nih.gov This inhibition effectively converts individuals, regardless of their genetic makeup for CYP2D6 activity, into functional poor metabolizers within a couple of hours of administration. nih.govresearchgate.net This auto-inhibition of CYP2D6 by MDMA is a critical factor in its pharmacokinetics. researchgate.net

Deuteration at the N-methyl position in Midomafetamine, (N-methyl-d3)-, is a strategic modification designed to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which slows the rate of enzymatic N-demethylation, a key step in the metabolism of MDMA mediated by CYP2D6. This process leads to the formation of 3,4-methylenedioxyamphetamine (MDA). By slowing this metabolic pathway, the production of MDA and its subsequent neurotoxic metabolites is theoretically reduced. Preclinical data from hepatic microsome models using deuterated analogs have demonstrated a significant reduction in the rate of N-demethylation.

The inhibition of CYP2D6 has a more pronounced effect on the concentrations of MDMA's metabolites than on MDMA itself. For instance, in individuals with genetically impaired CYP2D6 function, the plasma levels of the metabolite HMMA are significantly lower. nih.gov This is relevant to neurotoxicity as metabolites formed by CYP2D6, such as HHMA and HMMA, have been implicated in the toxic effects of MDMA. nih.gov By reducing the rate of metabolism through CYP2D6, Midomafetamine, (N-methyl-d3)- may alter the profile of circulating metabolites, potentially mitigating some of the neurotoxic risks associated with MDMA. While MDMA is a potent inhibitor of CYP2D6, it also interacts with other CYP isozymes, including CYP1A2, CYP2B6, and CYP3A4, which can contribute to its metabolism, especially when CYP2D6 is inhibited. nih.gov

Table 1: Impact of CYP2D6 Inhibition on MDMA and its Metabolites

| Parameter | Effect of CYP2D6 Inhibition | Significance | Reference |

|---|---|---|---|

| MDMA Plasma Concentration | Modest increase (15-30%) | Self-inhibition of CYP2D6 limits the impact. | nih.govnih.gov |

| HMMA (metabolite) Concentration | Significant decrease (by 40-50% with external inhibitors) | Metabolites are implicated in neurotoxicity. | nih.govnih.gov |

| MDA (metabolite) Concentration | Potential for increased formation in poor metabolizers | MDA is an active metabolite. | nih.gov |

| Functional Phenotype | Converts extensive metabolizers to poor metabolizers | Affects drug-drug interactions and repeated dosing effects. | nih.govresearchgate.net |

ΔFosB Induction in Nucleus Accumbens in Preclinical Models

The repeated administration of many substances of abuse is known to cause lasting changes in the brain's reward circuitry, and a key molecular marker of these changes is the accumulation of the transcription factor ΔFosB (deltaFosB) in the nucleus accumbens. This region is a critical component of the brain's reward system.

The induction of ΔFosB is a common downstream effect of drugs that increase dopamine in the nucleus accumbens. Given that Midomafetamine, (N-methyl-d3)- retains the core pharmacological activity of MDMA as a monoamine releaser, it is highly probable that it also induces ΔFosB in the nucleus accumbens in preclinical models. The extent of this induction compared to MDMA would likely depend on the subtle pharmacokinetic and pharmacodynamic differences arising from its deuteration. For instance, the altered metabolism of Midomafetamine, (N-methyl-d3)- could lead to a different temporal pattern of dopamine and serotonin release, which might, in turn, modulate the degree of ΔFosB accumulation.

Metabolism and Biotransformation Research of Midomafetamine, N Methyl D3

Major Metabolic Pathways of Midomafetamine and Analogues

The biotransformation of Midomafetamine (MDMA) in humans proceeds primarily through two major metabolic pathways that operate concurrently. d-nb.infojcami.eunih.gov The first and predominant pathway involves the modification of the methylenedioxy ring, while the second involves alterations to the ethylamine side chain. d-nb.info

The principal metabolic pathway for MDMA involves O-demethylenation, which is the cleavage of the methylenedioxy ring. d-nb.infojcami.eunih.gov This reaction converts MDMA to its catechol metabolite, 3,4-dihydroxymethamphetamine (HHMA). d-nb.infoplos.orgnih.govjcami.eu HHMA is a major metabolite found in plasma but is unstable and undergoes further biotransformation. d-nb.inforesearchgate.net The resulting catechols can be oxidized to form reactive ortho-quinones, which are highly electrophilic and can conjugate with endogenous thiols like glutathione (B108866). d-nb.inforesearchgate.net

Following its formation, HHMA is primarily metabolized further through O-methylation, a reaction catalyzed by catechol-O-methyl transferase (COMT). nih.govresearchgate.net This leads to the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA), which is one of the main metabolites detected in plasma and urine. d-nb.infoplos.org

Following N-dealkylation to MDA, the molecule can undergo further deamination. jcami.eunih.govdrugbank.com MDA itself can also be metabolized via the O-demethylenation pathway to form 3,4-dihydroxyamphetamine (HHA). d-nb.infonih.gov

After the initial steps of N-dealkylation and subsequent deamination, the resulting metabolites can be further oxidized to form corresponding benzoic acid derivatives. d-nb.infojcami.eunih.govdrugbank.com These acidic metabolites are then typically conjugated with glycine before excretion. d-nb.infojcami.eudrugbank.com

Phase II conjugation reactions are a critical step in the metabolism of MDMA's Phase I metabolites, facilitating their excretion. jcami.eunih.gov The primary catechol metabolite, HHMA, and its O-methylated product, HMMA, undergo extensive conjugation with glucuronic acid and/or sulfate. d-nb.infoplos.orgresearchgate.net

In humans, sulfation is a more significant pathway than glucuronidation for the conjugation of HMMA. tandfonline.comnih.govnih.gov Urinary analysis of MDMA users shows that while both HMMA-Sulfate and HMMA-Glucuronide are present, the concentration of the sulfated conjugate is considerably higher. tandfonline.comnih.gov In contrast, rats almost exclusively excrete conjugated HMMA as the glucuronide form, highlighting significant interspecies variation. tandfonline.comnih.gov These conjugated metabolites are eventually eliminated in the urine. researchgate.net

| Phase I Metabolite | Conjugation Process | Resulting Conjugate | Significance in Humans |

|---|---|---|---|

| HHMA (3,4-dihydroxymethamphetamine) | Sulfation / Glucuronidation | HHMA-Sulfate / HHMA-Glucuronide | Undergoes conjugation to facilitate excretion. plos.orgresearchgate.net |

| HMMA (4-hydroxy-3-methoxymethamphetamine) | Sulfation | HMMA-Sulfate | Predominant conjugation pathway for HMMA. tandfonline.comnih.gov |

| HMMA (4-hydroxy-3-methoxymethamphetamine) | Glucuronidation | HMMA-Glucuronide | A secondary but significant pathway. tandfonline.comnih.gov |

Enzyme Systems Involved in Metabolism

The metabolism of Midomafetamine and its analogues is mediated by several enzyme systems, with the cytochrome P450 (CYP) superfamily playing a central role in the initial Phase I reactions. d-nb.info Other enzymes, such as COMT, are crucial for subsequent metabolic steps. nih.govresearchgate.net

Multiple CYP isoforms are involved in the biotransformation of MDMA, with CYP2D6 playing the most significant role, particularly in the primary O-demethylenation pathway. drugbank.comtandfonline.comtbzmed.ac.ir

CYP2D6 : This polymorphic enzyme is the main catalyst for the O-demethylenation of MDMA to its major catecholic metabolite, HHMA. plos.orgjcami.eutbzmed.ac.ir The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can influence the pharmacokinetic profile of the compound. nih.gov Interestingly, MDMA and its metabolites can also act as potent mechanism-based inhibitors of CYP2D6, meaning they can irreversibly inactivate the enzyme. nih.govtbzmed.ac.irdrugbank.com This can lead to non-linear pharmacokinetics. d-nb.infonih.gov

Other CYP Isoforms : Research indicates that other isoforms, including CYP1A2, CYP2B6, and CYP2C19, are also involved in the metabolism of MDMA, primarily contributing to the N-dealkylation pathway that produces MDA. researchgate.nettandfonline.com

The relative contribution of these enzymes determines the balance between the different metabolic pathways. The inhibition of CYP2D6, for example, could lead to a greater proportion of the drug being metabolized through N-dealkylation by other enzymes like CYP3A4. nih.gov

| Enzyme/Isoform | Metabolic Pathway | Primary Metabolite(s) Formed | Notes |

|---|---|---|---|

| CYP2D6 | O-Demethylenation | HHMA (3,4-dihydroxymethamphetamine) | Major enzyme in human metabolism; subject to genetic polymorphism and mechanism-based inhibition by MDMA. plos.orgtbzmed.ac.irdrugbank.com |

| CYP3A4 | O-Demethylenation, N-Dealkylation | HHMA, MDA (3,4-methylenedioxyamphetamine) | Contributes to both major metabolic pathways. drugbank.comtandfonline.comtbzmed.ac.ir |

| CYP1A2 | N-Dealkylation | MDA | Contributes to the formation of MDA. researchgate.nettandfonline.com |

| CYP2B6 | N-Dealkylation | MDA | Contributes to the formation of MDA. researchgate.net |

| CYP2C19 | N-Dealkylation | MDA | Contributes to the formation of MDA. researchgate.net |

| COMT (Catechol-O-methyl transferase) | O-Methylation | HMMA (4-hydroxy-3-methoxymethamphetamine) | Metabolizes the catechol HHMA to HMMA. nih.govresearchgate.net |

Catechol-O-Methyltransferase (COMT) Activity

The metabolism of MDMA involves O-demethylenation to 3,4-dihydroxymethamphetamine (HHMA), which is then a substrate for Catechol-O-Methyltransferase (COMT). researchgate.netjcami.eu This enzymatic reaction results in the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA). researchgate.net HMMA is a major inactive metabolite of MDMA found in humans. researchgate.net The COMT-catalyzed methylation is a critical step in the metabolic cascade of MDMA. jcami.eu Genetic variations in the COMT gene, such as the Val158Met polymorphism, have been associated with differences in cognitive and cardiovascular effects induced by MDMA, highlighting the significance of this metabolic pathway. mdpi.com

Monoamine Oxidase A (MAO-A) Considerations

While the primary metabolic pathways for MDMA are O-demethylenation and N-dealkylation, the potential involvement of monoamine oxidase A (MAO-A) is a relevant consideration in the broader context of monoamine metabolism. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). Given that MDMA potently releases these neurotransmitters, any interaction with MAO-A could have significant pharmacological implications. However, the direct metabolism of Midomafetamine, (N-methyl-d3)- by MAO-A is not extensively detailed in the provided search results.

Impact of Deuteration on Metabolic Stability and Enzyme Kinetics

The introduction of deuterium (B1214612) into a molecule can significantly alter its metabolic stability due to the kinetic isotope effect (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly in oxidation reactions mediated by enzymes like cytochrome P450 (CYP450). bioscientia.de This principle is the foundation for using deuteration to enhance the pharmacokinetic properties of drugs. nih.gov

Kinetic Isotope Effects on N-Demethylation Pathways

The N-demethylation of MDMA to its active metabolite 3,4-methylenedioxyamphetamine (MDA) is a known metabolic pathway. researchgate.net The replacement of the N-methyl hydrogens with deuterium in Midomafetamine, (N-methyl-d3)- is intended to specifically slow down this N-demethylation process. nih.gov The breaking of the C-H bond is often the rate-limiting step in CYP450-mediated metabolism. bioscientia.de Therefore, the stronger C-D bond in the N-methyl-d3 group is expected to exhibit a primary kinetic isotope effect, leading to a decreased rate of N-demethylation. nih.govprinceton.edu

Modulation of Metabolite Formation and Profiles

The following table summarizes the expected impact of N-methyl-d3 deuteration on the formation of key MDMA metabolites.

| Metabolite | Expected Impact of Deuteration | Rationale |

| 3,4-methylenedioxyamphetamine (MDA) | Decreased formation | Slower N-demethylation due to the kinetic isotope effect. |

| 3,4-dihydroxymethamphetamine (HHMA) | Potentially increased formation | Metabolic shunting towards the O-demethylenation pathway. |

| 4-hydroxy-3-methoxymethamphetamine (HMMA) | Potentially increased formation | Consequence of increased HHMA formation. |

Improved Pharmacokinetic Properties in Preclinical Models

The primary goal of deuteration in drug design is often to improve pharmacokinetic properties, such as increasing the drug's half-life and systemic exposure. bioscientia.de By slowing the rate of metabolism, deuteration can lead to a prolonged duration of action and potentially allow for lower or less frequent dosing. bioscientia.de Preclinical studies with other deuterated compounds have demonstrated these benefits. nih.gov For Midomafetamine, (N-methyl-d3)-, the anticipated reduction in N-demethylation is expected to translate into improved pharmacokinetic parameters in preclinical models. nih.gov Rodent studies comparing a deuterated form of MDMA (d2-MDMA, deuterated on the methylenedioxy ring) with MDMA showed that the deuterated compound produced increases in body temperature that were shorter-lasting and of a lower magnitude. nih.gov While this specific deuteration is different from Midomafetamine, (N-methyl-d3)-, it illustrates the potential for deuterium substitution to alter in vivo effects. nih.gov

The table below outlines the anticipated pharmacokinetic improvements in preclinical models for Midomafetamine, (N-methyl-d3)- based on the principles of deuteration.

| Pharmacokinetic Parameter | Expected Improvement | Mechanism |

| Half-life (t1/2) | Increased | Reduced rate of metabolic clearance. |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure. |

| Clearance (CL) | Decreased | Slower elimination from the body. |

Analytical Methodologies for Midomafetamine, N Methyl D3 Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Midomafetamine, (N-methyl-d3)-, serving to isolate it from complex matrices and other related substances. The choice between liquid and gas chromatography depends on the sample's nature and the subsequent detection method.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of Midomafetamine, (N-methyl-d3)-, particularly when coupled with mass spectrometry. Reversed-phase chromatography is the most common approach.

Chiral separation of MDMA enantiomers, which is also applicable to its deuterated analogues, has been successfully achieved using HPLC. nih.govnih.gov This is significant as enantiomers can exhibit different pharmacological effects. Methodologies often employ chiral stationary phases (CSPs), such as those based on cyclodextrins, to resolve the (R)- and (S)-enantiomers. nih.govnih.gov One such method utilized a cyclodextrin-based chiral selector with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) to achieve enantiomeric purification. nih.gov Another approach used a CHIRALPAK ID column with a mobile phase of acetonitrile (B52724) and diethylamine (B46881) (DEA) for multimilligram separation. chiraltech.com

For quantitative analysis, a validated isocratic reversed-phase HPLC method for MDMA in tablets has been developed, which can be adapted for its deuterated analogue. nih.gov This method uses a C18 column and a mobile phase consisting of potassium phosphate (B84403) buffer and acetonitrile, with UV detection. nih.govresearchgate.net

Interactive Data Table: HPLC Parameters for MDMA and Related Compounds

| Parameter | Description | Source(s) |

| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | researchgate.net |

| Chromspher B | nih.gov | |

| Zorbax SB-C18 | mdpi.com | |

| CHIRALPAK ID (150 x 10 mm, 20 µm) | chiraltech.com | |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | researchgate.net |

| Potassium phosphate buffer (pH 3.2)-acetonitrile (9:1, v/v) | nih.gov | |

| Methanol and 0.1% formic acid in water (15:85, v/v) | mdpi.com | |

| Acetonitrile and DEA 0.1% | chiraltech.com | |

| Flow Rate | 0.3 mL/min | researchgate.net |

| 1.0 mL/min | mdpi.com | |

| Detection | UV at 210 nm | nih.gov |

| Diode Array Detector (DAD) | nih.gov | |

| Mass Spectrometry (MS) | researchgate.netmdpi.com | |

| Linearity Range | 1.4 to 111 µg/mL | nih.gov |

| 2.48 to 206.92 ng/mL | mdpi.com |

Gas Chromatography (GC) is a widely used technique for the analysis of amphetamine-type substances, including Midomafetamine, (N-methyl-d3)-. Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability. oup.com Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) is a common strategy. nih.govoup.com

Studies have evaluated various acylated derivatives of MDMA to optimize chromatographic properties and mass spectral fragmentation for specific identification. oup.comnih.gov Perfluoroalkyl amide derivatives, for instance, exhibit low GC retention times and provide unique mass spectral fragments, which is advantageous for analysis. oup.comnih.gov The use of a stable and inert GC column, such as an Rxi-5Sil MS, is recommended to withstand the harshness of derivatization reagents and ensure column longevity and consistent performance. gcms.cz

Interactive Data Table: GC Parameters for Derivatized MDMA Analysis

| Parameter | Description | Source(s) |

| Column | Rtx-1 (dimethylpolysiloxane stationary phase) | oup.comnih.gov |

| Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm) | gcms.cz | |

| HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) | oup.com | |

| Derivatization Reagent | Heptafluorobutyric anhydride (HFBA) | nih.govoup.com |

| Trifluoroacetic anhydride (TFAA) | oup.com | |

| Oven Program | Initial temp 100°C for 1 min, ramp to 300°C at 20°C/min, hold for 1 min | oup.com |

| Injector Temp. | 250°C | gcms.cz |

| Detector | Mass Spectrometry (MS) | oup.comnih.govgcms.cz |

| Flame Ionization Detector (FID) | rsc.org |

Spectrometric Detection Methods

Spectrometric methods, particularly mass spectrometry, are indispensable for the sensitive and specific detection of Midomafetamine, (N-methyl-d3)-.

Mass Spectrometry (MS) is the gold standard for the quantitative analysis of drugs and their deuterated analogues due to its high selectivity and sensitivity. researchgate.net Midomafetamine, (N-methyl-d3)- is specifically designed for use as an internal standard in MS-based quantification. clearsynth.com The known mass shift of +3 atomic mass units (amu) compared to the non-deuterated MDMA allows for their simultaneous measurement without interference, which is essential for correcting variations in sample preparation and instrument response. rsc.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the quantification of Midomafetamine, (N-methyl-d3)- in complex biological matrices. mdpi.com This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. semanticscholar.orgoup.com

For MDMA, the protonated molecule [M+H]⁺ at m/z 194 is typically selected as the precursor ion. mdpi.com A characteristic product ion at m/z 163 is often used for quantification. mdpi.com For Midomafetamine, (N-methyl-d3)-, the precursor ion would be at m/z 197. The fragmentation pattern is expected to be similar, and the corresponding product ions would be monitored. The use of a deuterated internal standard like MDMA-d5 (with deuterium (B1214612) on the methylenedioxy ring) is standard practice in validated methods to ensure accuracy and precision. rsc.orgsemanticscholar.org

Interactive Data Table: LC-MS/MS Parameters for MDMA Quantification

| Parameter | Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Source(s) |

| MRM Transition | MDMA | 194 | 163 | mdpi.com |

| MDMA | 194.1 | 163.1, 105.1 | researchgate.net | |

| MDA | 180 | 163 | mdpi.com | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net | ||

| Atmospheric Pressure Chemical Ionization (APCI), Positive | mdpi.comoup.com | |||

| Linearity Range | 2.48–206.92 ng/mL (for MDMA) | mdpi.com | ||

| 0.5 to 500 µg/L (for MDMA) | semanticscholar.org | |||

| LLOQ | 1.25 to 40 ng/g (for amphetamine-related analytes) | oup.com | ||

| 2.48 ng/mL (for MDMA) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and toxicological analysis for amphetamines. oup.comresearchgate.net When analyzing Midomafetamine, (N-methyl-d3)-, the mass spectrometer detects the mass-to-charge ratio of the compound and its fragments after ionization.

The electron ionization (EI) mass spectrum of underivatized MDMA is characterized by a base peak at m/z 58, resulting from an alpha-cleavage of the amine group. oup.comnih.gov Another significant ion is observed at m/z 135, corresponding to the methylenedioxybenzyl cation. oup.com For Midomafetamine, (N-methyl-d3)-, the base peak would shift to m/z 61 due to the three deuterium atoms on the methyl group. This predictable shift is fundamental for its use as an internal standard.

Derivatization not only improves chromatography but also alters the fragmentation pattern, often yielding higher mass fragments that enhance specificity. oup.com For example, studies have used deuterated analogues to validate the fragmentation pathways of various acylated derivatives of MDMA, confirming the location of the deuterium labels on specific fragments. oup.comnih.gov

Interactive Data Table: GC-MS Diagnostic Ions for MDMA and its Derivatives

| Compound | Key Fragment Ion (m/z) | Description | Source(s) |

| MDMA (Underivatized) | 58 | Base peak, imine cation from alpha-cleavage | oup.comnih.gov |

| 135 | Methylenedioxybenzyl cation | oup.com | |

| 162 | Methylenedioxyphenylpropene radical cation | oup.comnih.gov | |

| Midomafetamine, (N-methyl-d3)- (Underivatized) | 61 | Predicted base peak due to deuterated N-methyl group | - |

| Acylated MDMA Derivatives | 162 | Identifies the three-carbon side chain | oup.comnih.gov |

Mass Spectrometry (MS) in Quantitative Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI/MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI/MS) stands out as a high-throughput analytical technique with significant potential for the rapid analysis of compounds like Midomafetamine, (N-methyl-d3)-. While traditionally used for large biomolecules, its application in forensic and toxicological screening of smaller molecules is expanding.

In a notable study focusing on the determination of MDMA in oral fluid, a high-speed method utilizing MALDI-triple quadrupole-tandem mass spectrometry (MALDI-QqQ-MS/MS) was developed. nih.gov This approach circumvents the need for chromatographic separation, allowing for analysis times as short as 10 seconds per sample. nih.gov For the analysis, a deuterated internal standard is added to the sample, followed by a liquid-liquid extraction. nih.gov An aliquot of the extract is then mixed with a MALDI matrix, such as alpha-cyano-4-hydroxycinnamic acid, and spotted onto the MALDI plate for direct analysis. nih.gov This methodology, validated according to international guidelines, demonstrates good agreement with conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov Given that Midomafetamine, (N-methyl-d3)- differs from MDMA only by the isotopic labeling, this MALDI/MS method is directly applicable for its detection and quantification, where it would be distinguished from the non-deuterated analyte by its higher mass-to-charge ratio.

Fluorescence Detection Techniques

Fluorescence detection offers a sensitive and selective alternative for the analysis of amphetamine-type substances. Research has focused on the development of fluorogenic probes that exhibit a "turn-on" fluorescence response in the presence of MDMA. nih.gov These probes are designed to discriminate between various primary and secondary biogenic amines. nih.gov

One such system demonstrated the ability to generate a transient green fluorescence with high quantum yields upon interaction with MDMA in aqueous solutions, making it suitable for detecting the drug in seized tablets. nih.gov Another approach involves a nanostructure where a pyrene-derivatized cavitand is embedded in silica (B1680970) nanoparticles. rsc.org This system is capable of specifically recognizing MDMA in water, triggering an efficient electron transfer process upon complexation that results in a detectable fluorescent signal. rsc.org While these methods are developed for MDMA, they could be adapted for the detection of Midomafetamine, (N-methyl-d3)-, as the core molecular structure responsible for the interaction with the fluorescent probe is identical. High-performance liquid chromatography with fluorescence detection (HPLC-FD) has also been established as a simple and selective method for determining MDMA in ecstasy tablets, using excitation and emission wavelengths of 288 nm and 324 nm, respectively. researchgate.net

Diode Array Detection (DAD)

Diode Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful tool for the separation, identification, and quantification of MDMA and its analogues. HPLC-DAD methods have been successfully developed and validated for the analysis of MDMA in confiscated tablets and biological fluids like plasma and urine. nih.gov

In a typical HPLC-DAD setup for MDMA analysis, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of methanol and water or a phosphate buffer and acetonitrile. nih.govresearchgate.netoup.com The DAD is set to monitor a specific wavelength, often around 240 nm or 285 nm, to achieve an optimized spectrophotometric signal for MDMA. nih.govresearchgate.net The use of DAD allows for the acquisition of the entire UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and compound identification by comparing the spectrum with that of a known standard. oup.com A study on MDMA in confiscated tablets reported a linear correlation coefficient of 0.9997 and a detection limit of 2.94 ppm using an HPLC-DAD method. researchgate.net This technique's applicability to Midomafetamine, (N-methyl-d3)- is direct, as the chromophore responsible for UV absorption is identical to that of MDMA.

Internal Standards in Quantitative Analysis

The use of internal standards is a cornerstone of accurate and precise quantitative analysis in chromatography and mass spectrometry. They are essential for correcting variations in sample preparation, injection volume, and instrument response.

Role of Deuterated Analogues as Internal Standards

Deuterated analogues, such as Midomafetamine, (N-methyl-d3)-, are considered the gold standard for internal standards in mass spectrometry-based quantitative methods. oup.comoup.comclearsynth.com The key advantage of using a deuterated internal standard is its near-identical chemical and physical properties to the analyte of interest. oup.com This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. oup.comnih.gov

However, because it contains deuterium atoms in place of hydrogen atoms, it has a higher molecular weight. oup.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. oup.com By adding a known amount of Midomafetamine, (N-methyl-d3)- to a sample before processing, the ratio of the analyte's response to the internal standard's response can be used to accurately calculate the analyte's concentration, compensating for any sample loss or matrix effects. clearsynth.comsemanticscholar.org Studies have shown that using the respective deuterated analogues as internal standards generates better quantitative data for amphetamines. oup.com

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 85-115% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

Method Validation and Reproducibility in Research Samples

For any quantitative analytical method to be reliable, it must undergo a thorough validation process to ensure its performance is acceptable for the intended application. tsijournals.comtsijournals.comusu.ac.id Method validation for the analysis of MDMA, often using deuterated internal standards like Midomafetamine, (N-methyl-d3)-, involves assessing several key parameters. semanticscholar.orgtsijournals.com

Linearity is established by analyzing a series of calibration standards over a defined concentration range and demonstrating a linear relationship between the instrument response and the analyte concentration, typically with a correlation coefficient (r²) of 0.99 or greater. oup.comusu.ac.id

Precision is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). oup.com It is expressed as the relative standard deviation (RSD) of replicate measurements, which should generally be within ±15%. semanticscholar.org

Accuracy is determined by analyzing samples with known concentrations (quality controls) and comparing the measured concentration to the true concentration. The results are often expressed as a percentage of recovery, with acceptable ranges typically between 85% and 115%. semanticscholar.org

Limits of Detection (LOD) and Quantitation (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. oup.comusu.ac.id

The reproducibility of the method is crucial for ensuring that results are consistent over time and between different laboratories. The use of a deuterated internal standard like Midomafetamine, (N-methyl-d3)- significantly enhances the reproducibility of quantitative methods by minimizing the impact of analytical variability. rsc.org

Sample Preparation for Preclinical Analytical Research

The preparation of samples from biological matrices is a critical step that precedes instrumental analysis, aiming to extract the analyte of interest and remove interfering substances. researchgate.netjapsonline.comnih.gov For preclinical research involving Midomafetamine, (N-methyl-d3)-, common biological matrices include plasma, urine, and oral fluid. nih.govresearchgate.netslideshare.net

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique. nih.govslideshare.net It involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.

Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction compared to LLE. nih.govnih.govslideshare.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov Studies have investigated the binding affinities of MDMA and its deuterated analogues to different SPE cartridges to optimize extraction protocols. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, inexpensive. | Labor-intensive, requires large volumes of organic solvents. |